Ethyl 2-amino-3-(1h-imidazol-1-yl)propanoate
Description
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
ethyl 2-amino-3-imidazol-1-ylpropanoate |
InChI |
InChI=1S/C8H13N3O2/c1-2-13-8(12)7(9)5-11-4-3-10-6-11/h3-4,6-7H,2,5,9H2,1H3 |
InChI Key |
PHVGMSRHXDMDFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1C=CN=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(1h-imidazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(1h-imidazol-1-yl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate is an organic compound with an imidazole ring, a five-membered heterocyclic structure known for its biological significance. It features an ethyl ester group and an amino group, making it a versatile molecule in organic synthesis and medicinal chemistry. Imidazole derivatives are present in various biological systems, including amino acids like histidine and bioactive molecules such as histamine.
Scientific Research Applications
Ethyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate has diverse applications across various fields:
- Chemistry Serves as a building block for synthesizing more complex molecules.
- Biology Investigated for its potential bioactive properties in biological systems. The biological activity of ethyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate is significant due to its structural features. Imidazole derivatives are known to interact with a variety of biological targets, influencing numerous biochemical pathways. This compound has been investigated for potential antimicrobial and antifungal activities, as well as its role in enzyme inhibition studies. Its ability to chelate metal ions may also contribute to its biological effects by modulating enzyme activity.
- Medicinal Chemistry : It is investigated for potential therapeutic properties, particularly in antimicrobial and antifungal applications.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Modifications
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Imidazole Position: The 1-position substitution in the target compound distinguishes it from analogs like ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate, which may alter hydrogen-bonding capacity and metal coordination .
- Ester vs. Amide: Replacement of the ethyl ester with an amide (e.g., compound 2 in ) introduces hydrogen-bonding donors/acceptors, increasing solubility and corrosion inhibition efficacy .
- Phosphoryl Group : The phosphoryl-containing analog (compound 35) exhibits enhanced reactivity in nucleophilic substitutions due to the electron-withdrawing phosphoryl group .
Key Observations :
- Solvent and Base : The absence of triethylamine in compound 35’s synthesis () simplifies purification but may limit applicability to acid-sensitive substrates.
- Yield Variability : Propyl and benzimidazole derivatives show lower yields (45–76%) compared to the target compound (~85%), likely due to steric hindrance or side reactions .
Table 3: Physical Properties and Functional Performance
Key Observations :
- Corrosion Inhibition : The amide derivative (compound 2) outperforms the ethyl ester due to its higher pH and ability to adsorb onto metal surfaces via multiple functional groups .
- Thermal Stability : Benzimidazole derivatives exhibit higher melting points (215–261°C) compared to imidazole-based esters, likely due to aromatic stacking and hydrogen bonding .
Biological Activity
Ethyl 2-amino-3-(1H-imidazol-1-yl)propanoate is an organic compound characterized by its unique structural features, including an amino group and an imidazole ring. These functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of eight carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms. The imidazole ring is significant in various biological systems, often acting as a site for enzyme catalysis and interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. The imidazole moiety plays a crucial role in acid-base catalysis and nucleophilic reactions, facilitating biochemical processes within living organisms .
Key Mechanisms:
- Enzyme Interaction: The imidazole group often participates in enzymatic active sites, mimicking the behavior of histidine, which is vital for many catalytic processes .
- Receptor Binding: Its structural resemblance to naturally occurring biomolecules like histamine suggests potential interactions with histamine receptors, influencing physiological responses.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties: Compounds with imidazole structures have been investigated for their antimicrobial effects. This compound may inhibit the growth of various pathogens, making it a candidate for therapeutic applications against infections.
- Antifungal Activity: Similar to its antimicrobial properties, this compound has shown potential in combating fungal infections, suggesting its utility in treating conditions caused by fungi.
- Neuroprotective Effects: Some studies have explored imidazole derivatives for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. This compound may inhibit the production of amyloid-beta peptides associated with Alzheimer's pathology .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzymatic Activity | Demonstrated that imidazole compounds can act as effective catalysts in enzymatic reactions. |
| Study B | Antimicrobial Testing | Found that derivatives similar to this compound exhibited significant antimicrobial activity against specific bacterial strains. |
| Study C | Neurodegenerative Disorders | Suggested potential therapeutic applications for imidazole compounds in treating Alzheimer's disease through inhibition of amyloid-beta production. |
Q & A
Q. What are the common synthetic routes for Ethyl 2-amino-3-(1H-imidazol-1-yl)propanoate, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of ethyl bromo- or chloro-propanoate precursors with imidazole derivatives under basic conditions. For example, reacting ethyl 3-bromo-2-aminopropanoate with imidazole in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C with a base like K₂CO₃ or NaH accelerates the reaction . Optimization strategies include:
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance imidazole reactivity.
- Stoichiometry : A 1.2:1 molar ratio of imidazole to bromo precursor improves yield.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol ensures purity (>95%) .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : A combination of 1H/13C NMR , HRMS , and FTIR is recommended:
| Technique | Key Data Points | Purpose |
|---|---|---|
| 1H NMR | δ 7.5–7.7 (imidazole protons), δ 4.1–4.3 (ester OCH₂) | Confirms imidazole and ester groups |
| 13C NMR | δ 170–175 (C=O), δ 120–130 (imidazole carbons) | Validates carbonyl and aromaticity |
| HRMS | m/z [M+H]⁺ = 212.1035 (C₉H₁₄N₃O₂) | Verifies molecular formula |
| Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) . |
Q. What are the recommended storage conditions to ensure the stability of this compound?
- Methodological Answer : Store in airtight containers at room temperature (20–25°C) under anhydrous conditions. Avoid prolonged exposure to light or humidity, which may hydrolyze the ester group. Stability studies show no degradation over 12 months under these conditions .
Advanced Research Questions
Q. How does the substitution pattern on the imidazole ring influence the biological activity of this compound derivatives?
- Methodological Answer : Substituents at the imidazole N1 or C4 positions alter bioactivity. For example:
- Electron-withdrawing groups (e.g., -NO₂ at C4) enhance binding to cytochrome P450 enzymes via dipole interactions .
- Methyl groups at N1 increase lipophilicity, improving membrane permeability (logP increases by 0.5 units) .
Comparative assays (e.g., enzyme inhibition IC₅₀, MIC for antimicrobial activity) using derivatives with systematic substitutions are critical for structure-activity relationship (SAR) studies .
Q. What computational methods are employed to predict the binding interactions between this compound and biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like histamine receptors or fungal CYP51. Key steps:
Docking : Grid box centered on the active site (e.g., CYP51 PDB: 5FSA).
Scoring : MM/GBSA free-energy calculations prioritize high-affinity poses.
Validation : Compare predicted binding modes with mutagenesis data (e.g., K78A mutation reduces affinity by 10-fold) .
Q. How can researchers resolve contradictory data regarding the mechanism of action in different biological assays?
- Methodological Answer : Use orthogonal assays to cross-validate findings:
- SPR (surface plasmon resonance) quantifies binding kinetics (ka/kd) to receptors.
- ITC (isothermal titration calorimetry) measures thermodynamic parameters (ΔH, ΔS).
For example, if a compound shows antifungal activity in vitro but not in cell-based assays, evaluate efflux pump involvement using P-glycoprotein inhibitors .
Q. What strategies are effective in synthesizing enantiomerically pure forms of this compound for SAR studies?
- Methodological Answer :
- Chiral resolution : Use (+)- or (-)-tartaric acid to separate racemic mixtures via diastereomeric salt formation .
- Asymmetric synthesis : Employ Evans auxiliaries (e.g., oxazolidinones) during propanoate backbone formation, achieving >90% ee .
Validate enantiopurity via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
